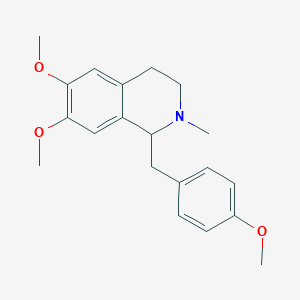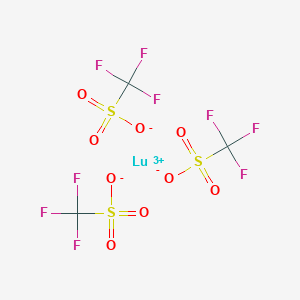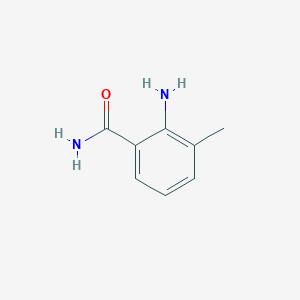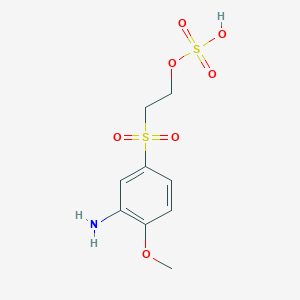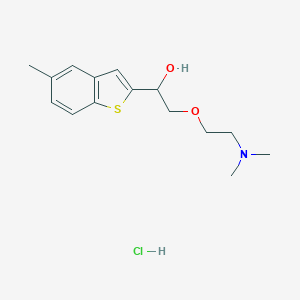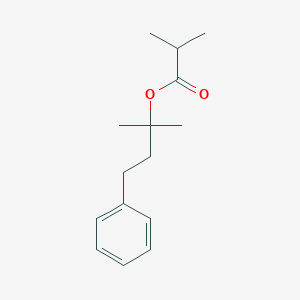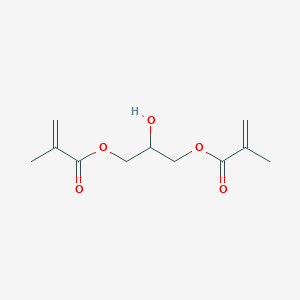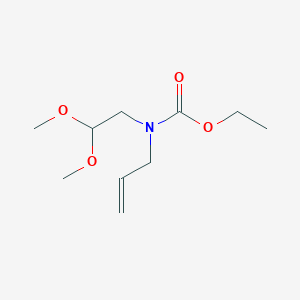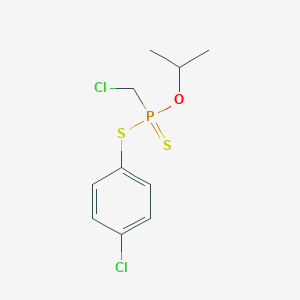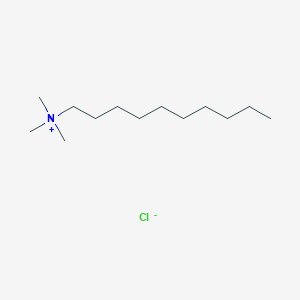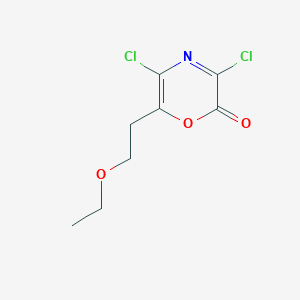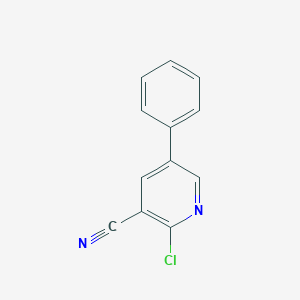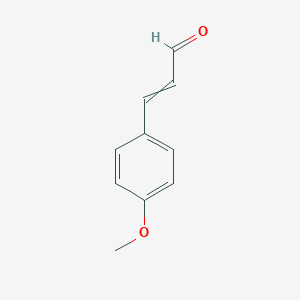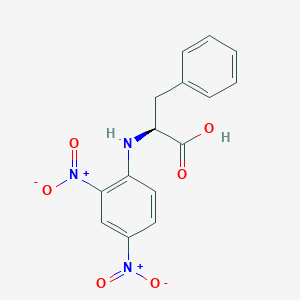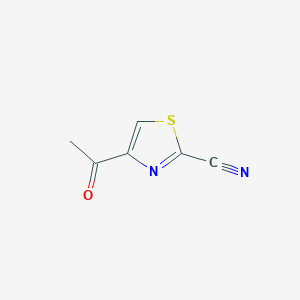
4-Acetyl-2-cyanothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-cyanothiazole is a heterocyclic organic compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-cyanothiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Acetyl-2-cyanothiazole has antioxidant properties and may help to protect cells from oxidative stress. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria. In terms of its potential use in cancer treatment, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acetyl-2-cyanothiazole in lab experiments is its potential as a novel therapeutic agent. Additionally, it is relatively easy to synthesize and has been found to exhibit interesting biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are many potential future directions for research on 4-Acetyl-2-cyanothiazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its mechanism of action and to optimize its use in cancer therapy. Additionally, its potential use as an antibacterial agent and as a treatment for oxidative stress-related diseases should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetyl-2-cyanothiazole and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
4-Acetyl-2-cyanothiazole has been found to exhibit interesting biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer and as an antibacterial agent. Additionally, it has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
135450-46-3 |
|---|---|
Nom du produit |
4-Acetyl-2-cyanothiazole |
Formule moléculaire |
C6H4N2OS |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
4-acetyl-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3 |
Clé InChI |
FRUKDXHKTNFHTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)C#N |
SMILES canonique |
CC(=O)C1=CSC(=N1)C#N |
Synonymes |
2-Thiazolecarbonitrile, 4-acetyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

